molecular formula C13H9FO B1587069 2'-Fluorobiphenyl-2-carbaldehyde CAS No. 223575-95-9

2'-Fluorobiphenyl-2-carbaldehyde

Cat. No.: B1587069
CAS No.: 223575-95-9
M. Wt: 200.21 g/mol
InChI Key: KKOOBRYMWSXJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Fluorobiphenyl-2-carbaldehyde is an organic compound with the molecular formula C13H9FO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom at the 2’ position and an aldehyde group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluorobiphenyl-2-carbaldehyde typically involves the following steps:

  • Fluorination of Biphenyl: : The initial step involves the selective fluorination of biphenyl to introduce a fluorine atom at the 2’ position. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

  • Formylation: : The next step is the formylation of the fluorinated biphenyl. This can be done using the Vilsmeier-Haack reaction, where the fluorinated biphenyl is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 2 position.

Industrial Production Methods

In an industrial setting, the production of 2’-Fluorobiphenyl-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and minimize the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

2’-Fluorobiphenyl-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2’-Fluorobiphenyl-2-carboxylic acid.

    Reduction: 2’-Fluorobiphenyl-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Fluorobiphenyl-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

    Medicinal Chemistry: It is explored for its potential use in the design of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2’-Fluorobiphenyl-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can react with nucleophiles to form various products. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobiphenyl: Lacks the aldehyde group, making it less reactive in certain synthetic applications.

    2’-Chlorobiphenyl-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and properties.

    2’-Bromobiphenyl-2-carbaldehyde: Contains a bromine atom, which can lead to different reactivity patterns compared to the fluorinated compound.

Uniqueness

2’-Fluorobiphenyl-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. The fluorine atom can enhance the compound’s stability and electronic properties, while the aldehyde group provides a reactive site for further chemical transformations. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOOBRYMWSXJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362653
Record name 2-(2-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223575-95-9
Record name 2′-Fluoro[1,1′-biphenyl]-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223575-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2'-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2'-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2'-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2'-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2'-Fluorobiphenyl-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.